3-O-Acetyl-betulinic acid

Anticancer drug screening Triterpenoid SAR Lung carcinoma models

3-O-Acetyl-betulinic acid (3β-acetoxybetulinic acid, CAS 10376-50-8) is a semi-synthetic acetylated derivative of the pentacyclic triterpenoid betulinic acid, differing structurally by an acetoxy substituent at the C3 position. This modification, while subtle, diverges markedly from the parent molecule and from other 3-O-acylated analogs in cytotoxicity profiles, synthetic utility, and biological target engagement, making simple replacement unreliable in research settings.

Molecular Formula C32H50O4
Molecular Weight 498.7 g/mol
CAS No. 10376-50-8
Cat. No. B081760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-O-Acetyl-betulinic acid
CAS10376-50-8
Molecular FormulaC32H50O4
Molecular Weight498.7 g/mol
Structural Identifiers
SMILESCC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C)C)C(=O)O
InChIInChI=1S/C32H50O4/c1-19(2)21-11-16-32(27(34)35)18-17-30(7)22(26(21)32)9-10-24-29(6)14-13-25(36-20(3)33)28(4,5)23(29)12-15-31(24,30)8/h21-26H,1,9-18H2,2-8H3,(H,34,35)
InChIKeyACWNTJJUZAIOLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-O-Acetyl-betulinic Acid (CAS 10376-50-8) – Key Differentiators for Scientific Procurement of a Modified Triterpenoid Scaffold


3-O-Acetyl-betulinic acid (3β-acetoxybetulinic acid, CAS 10376-50-8) is a semi-synthetic acetylated derivative of the pentacyclic triterpenoid betulinic acid, differing structurally by an acetoxy substituent at the C3 position [1]. This modification, while subtle, diverges markedly from the parent molecule and from other 3-O-acylated analogs in cytotoxicity profiles, synthetic utility, and biological target engagement, making simple replacement unreliable in research settings.

3-O-Acetyl-betulinic Acid: Why Betulinic Acid or Other 3-O-Acyl Analogs Cannot Serve as Drop-in Replacements


Compounds within the betulinic acid class share a lupane skeleton but display profoundly divergent biological and chemical behaviors depending on the nature of the C3 substituent. 3-O-Acetyl-betulinic acid, 3-O-succinyl-betulinic acid, and 3-O-glutaryl-betulinic acid each exhibit distinct cell-line-specific cytotoxicity patterns that cannot be predicted from in-class membership alone [1]. Critically, the acetyl group not only modulates potency but also serves as a protective functionality that enables selective downstream chemistry at the C28 carboxylate – a synthetic advantage absent in betulinic acid and not replicable by simple mixing of analogs. Selection of the correct 3-O-acyl derivative, therefore, is not a matter of vendor convenience but of experimental fidelity.

3-O-Acetyl-betulinic Acid: Quantified Differentiation Evidence for Informed Compound Selection


Superior Cytotoxicity Against A549 Lung Carcinoma vs. Parent Betulinic Acid

In a direct head-to-head in vitro evaluation using human lung carcinoma (A549) cell lines, 3-O-acetyl-betulinic acid achieved an IC50 below 10 μg/mL, whereas betulinic acid failed to reach this potency threshold under identical assay conditions [1]. The acetylated derivative was explicitly reported to demonstrate better cytotoxicity than the parent compound in this cell line, while showing the opposite trend in ovarian cancer (CAOV3) cells, confirming that the acetylation effect is cell-type-specific and not a general potency shift.

Anticancer drug screening Triterpenoid SAR Lung carcinoma models

Enhanced Anticoagulant Activity: Prolonged Bleeding Time vs. Betulinic Acid

In an ex-vivo tail bleeding time assay in rats, 3β-acetylbetulinic acid (BAA) at 250 mg/kg body weight significantly prolonged bleeding time to 9 minutes, compared to 5 minutes for betulinic acid (BA) and 2.5 minutes for untreated controls . BAA also exhibited superior anti-inflammatory activity compared to both BA and the positive control indomethacin in a cotton pellet-induced granuloma model, establishing a dual anticoagulant–anti-inflammatory advantage.

Anticoagulant profiling Cardiovascular pharmacology Natural product derivatives

Higher Synthesis Yield via Enzymatic Route Compared to Chemical Acetylation

Enzymatic synthesis of 3-O-acetyl-betulinic acid using immobilized Candida antarctica lipase B (Novozym 435) at 54°C for 20 hours yielded 79.3% of the purified product [1]. In contrast, a conventional chemical acetylation protocol using acetic anhydride and DMAP in pyridine under reflux followed by chromatographic purification delivered only 60% yield of the corresponding 3-O-acetate betulinic acid [2]. The enzymatic method provides a nearly 20-percentage-point yield advantage while likely reducing by-product formation associated with chemical acylation.

Enzymatic synthesis Process chemistry Triterpenoid derivatization

Protected C3-OH Enables Selective C28 Derivatization as a Privileged Intermediate

3-O-Acetyl-betulinic acid functions as a protected intermediate whose C3-acetyl group masks the reactive 3-hydroxyl, permitting chemoselective transformations at the C28 carboxylate without competitive side reactions. This strategy is explicitly used in the patent literature: the 3-O-acetate intermediate is converted to the corresponding C28 acid chloride and subsequently elaborated to amino acid conjugates in 72% yield [1]. Furthermore, 3-O-acetylbetulinic acid serves as the direct precursor for NVX-207 (3-O-acetylbetulinic acid-2-amino-3-hydroxy-2-hydroxymethylpropyl ester), a compound advanced into patent-protected therapeutic formulations for inflammatory and hyperproliferative skin conditions [2]. Betulinic acid, with its free 3-OH, requires additional protection–deprotection sequences to achieve equivalent chemoselectivity, reducing overall synthetic efficiency.

Synthetic methodology Selective protection Betulinic acid prodrugs

3-O-Acetyl Scaffold Produces Highly Selective Anti-Melanoma Amide Derivatives

When elaborated at the C28 position, the 3-O-acetyl-betulinic acid scaffold yields amide derivatives with exceptional selectivity for malignant over non-malignant cells. A 4-isoquinolinyl amide of 3-O-acetyl-betulinic acid (compound 19) demonstrated an EC50 of 1.48 μM against A375 melanoma cells while showing significantly reduced cytotoxicity toward NIH 3T3 non-malignant fibroblasts, yielding a selectivity index exceeding 91.2 [1]. This was the most cytotoxic and most selective compound in the entire amide series, indicating that the 3-O-acetyl substitution pattern is a privileged scaffold for generating therapeutic windows not observed with other substitution patterns.

Melanoma Selectivity index Isoquinoline amides

3-O-Acetyl-betulinic Acid: Prioritized Application Scenarios Based on Verifiable Evidence


Lung Carcinoma Anticancer Screening and Lead Optimization

3-O-Acetyl-betulinic acid is the appropriate compound for A549 lung carcinoma screening panels where its IC50 below 10 μg/mL has been directly benchmarked against betulinic acid [1]. Substitution with betulinic acid, which fails to achieve this potency threshold in the same assay, would yield false-negative results and mislead SAR conclusions. This compound should be specified in all purchase requisitions for lung cancer cell-line screening cascades.

Anticoagulant and Anti-Inflammatory Pharmacological Profiling

For ex-vivo and in vivo studies of coagulation parameters or inflammatory granuloma models, 3-O-acetyl-betulinic acid has demonstrated a statistically significant 9-minute bleeding time prolongation, outperforming betulinic acid (5 min) and indomethacin controls [1]. Procurement requests for hemostasis or inflammation pharmacology studies must specify this derivative, not generic betulinic acid, to replicate published effect sizes.

Synthetic Intermediate for Selective C28-Functionalized Betulinic Acid Libraries

Medicinal chemistry laboratories synthesizing C28 amide, ester, or conjugate libraries of betulinic acid should procure 3-O-acetyl-betulinic acid directly as the protected intermediate. This eliminates the need for in-house 3-OH protection, reduces step count, and matches the exact route used in patented processes for compounds such as NVX-207 [1]. Ordering the unprotected parent compound would require additional synthetic steps with associated yield losses.

Generation of High-Selectivity Anti-Melanoma Candidates

Research groups targeting melanoma with selectivity-driven design should employ 3-O-acetyl-betulinic acid as the scaffold of choice for amide library synthesis. The 4-isoquinolinyl amide derivative of this scaffold achieved an EC50 of 1.48 μM against A375 cells with a selectivity index above 91.2, the highest in the series [1]. Procurement of alternative betulinic acid derivatives for the same purpose risks losing access to this selectivity window.

Quote Request

Request a Quote for 3-O-Acetyl-betulinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.